2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide
CAS No.:
Cat. No.: VC14784789
Molecular Formula: C20H20N4O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O3 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-(3-acetamidophenyl)acetamide |
| Standard InChI | InChI=1S/C20H20N4O3/c1-13(25)21-15-5-3-6-16(11-15)23-20(27)12-24-10-9-17-18(22-14(2)26)7-4-8-19(17)24/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)(H,23,27) |
| Standard InChI Key | QACVEVXKESPMSM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Introduction
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. This compound features a complex structure, incorporating an indole moiety, acetylamino groups, and an acetamide functional group. The presence of these functional groups contributes to its potential biological activities and therapeutic applications.
Synthesis
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide typically involves multi-step organic chemistry pathways. These steps often require careful optimization of reaction conditions to maximize yield and purity. Common methods may include the modification of the indole core and the introduction of functional groups through established organic chemistry techniques.
Applications in Medicinal Chemistry
This compound is primarily used as a lead in the development of new therapeutic agents, particularly those targeting diseases involving protein misfolding or dysregulation. Its unique structure, combining indole and acetylamino functionalities, suggests potential interactions with specific biological targets, which could lead to therapeutic effects.
Interaction Studies
Interaction studies are crucial for understanding how 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide interacts with biological targets. These studies may involve molecular docking simulations to predict binding affinities and mechanisms, providing insights into its pharmacological profile and potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)acetamide | Acetylamino group, tetrazole ring | High specificity in inhibiting histone deacetylases |
| N-[4-(acetylamino)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide | Acetylamino group, methoxy-substituted indole | Enhanced solubility and bioactivity |
| N-[4-(acetylamino)phenyl]-2-(1-phenyl-1H-tetrazol-5-yl)sulfanylacetamide | Acetylamino group, phenolic tetrazole | Potent antimicrobial activity |
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